Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-
Description
Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl- (CAS: 61579-90-6) is a substituted cyclopentanone derivative with a molecular formula of C₁₈H₂₁NO₃ and a molecular weight of 299.4 g/mol . Its structure features a cyclopentanone core modified by a 4,4-dimethyl group and a 2-ethoxyindole-3-carbonyl substituent. The ethoxy group on the indole ring distinguishes it from simpler indole-carbonyl analogs. This compound is supplied by HANGZHOU JHECHEM CO LTD for applications in biochemicals, pharmaceuticals, and intermediates .
Properties
CAS No. |
61579-90-6 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(2-ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C18H21NO3/c1-4-22-17-15(11-7-5-6-8-13(11)19-17)16(21)12-9-18(2,3)10-14(12)20/h5-8,12,19H,4,9-10H2,1-3H3 |
InChI Key |
FMQRWORYHSBWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2N1)C(=O)C3CC(CC3=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Ethoxylation: The indole ring is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Carbonylation: The ethoxyindole is then subjected to a Friedel-Crafts acylation reaction with an appropriate acyl chloride to introduce the carbonyl group at the 3-position.
Cyclopentanone Formation: The final step involves the formation of the cyclopentanone ring, which can be achieved through a cyclization reaction using a suitable cyclizing agent.
Industrial Production Methods
Industrial production of 2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Cyclopentanone, 2-(1H-indol-3-ylcarbonyl)-4,4-dimethyl- (CAS: 61579-87-1)
- Molecular Formula: C₁₆H₁₇NO₂ (MW: 255.31 g/mol) .
- Key Differences :
- Lacks the 2-ethoxy group on the indole ring, reducing steric bulk and electronic effects.
- Lower molecular weight (255.31 vs. 299.4 g/mol) likely impacts solubility and bioavailability.
- Hydrophobicity : Computed XlogP for CAS 61579-87-1 is 3.3 , while the ethoxy analog may have a higher logP due to the ethoxy group’s lipophilicity.
- Applications : Similar biochemical uses but may exhibit weaker π-π stacking interactions in drug design due to the absence of the electron-donating ethoxy group.
1-Pentanone, 3-(1H-indol-3-yl)-1-phenyl (CAS: 674303-98-1)
- Molecular Formula: Not explicitly provided, but structurally distinct due to a linear pentanone backbone and phenyl substitution .
- Key Differences: Linear vs. cyclic ketone backbone alters conformational flexibility and steric hindrance. Phenyl group introduces stronger aromatic interactions compared to cyclopentanone’s aliphatic ring.
- Reactivity: Linear ketones may undergo aldol condensation more readily than cyclopentanone derivatives due to reduced ring strain .
2-[(4,6-Dimethylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one (CAS: 62343-88-8)
Physical Properties
| Property | Target Compound (61579-90-6) | CAS 61579-87-1 | CAS 62343-88-8 |
|---|---|---|---|
| Molecular Weight (g/mol) | 299.4 | 255.31 | 204.31 |
| XlogP | ~3.5 (estimated) | 3.3 | ~2.8 (estimated) |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Topological Polar Surface Area (Ų) | ~49.9 | 49.93 | 17.1 |
Notes:
- The ethoxy group in the target compound increases molecular weight and hydrophobicity compared to non-ethoxy analogs .
- Cyclohexenyl derivatives (e.g., CAS 62343-88-8) exhibit lower polar surface areas, reducing solubility in polar solvents .
Functional and Application Differences
- Pharmaceutical Potential: The target compound’s indole-ethoxy group enhances binding to aromatic receptors (e.g., serotonin receptors) compared to non-ethoxy analogs . Cyclohexenyl derivatives (CAS 62343-88-8) lack bioactive indole motifs, limiting drug relevance .
- Stability :
- Ethoxy groups may increase susceptibility to hydrolysis under acidic/basic conditions compared to methyl or phenyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
